molecular formula C8F17NO B3039991 Perfluoro-2-butyl-3-propyloxaziridine CAS No. 143813-70-1

Perfluoro-2-butyl-3-propyloxaziridine

Cat. No.: B3039991
CAS No.: 143813-70-1
M. Wt: 449.06 g/mol
InChI Key: RDGJBZXVLOXHPC-UHFFFAOYSA-N
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Description

Perfluoro-2-butyl-3-propyloxaziridine is a synthetic compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the oxaziridine family, which is characterized by a three-membered ring containing oxygen and nitrogen atoms. The presence of perfluorinated alkyl groups in its structure imparts unique properties, making it a valuable reagent in organic synthesis and other scientific applications.

Preparation Methods

The synthesis of perfluoro-2-butyl-3-propyloxaziridine typically involves the conversion of perfluorotributylamine to perfluoro-(Z)-4-aza-4-octene, followed by further reactions to form the desired oxaziridine . The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve scaling up these synthetic routes while ensuring safety and efficiency.

Chemical Reactions Analysis

Perfluoro-2-butyl-3-propyloxaziridine undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to substrates such as olefins, sulfides, and amines.

    Reduction: Although less common, certain conditions may allow for the reduction of this compound.

    Substitution: It can participate in substitution reactions, particularly involving nucleophiles attacking the nitrogen or oxygen atoms in the oxaziridine ring.

Common reagents used in these reactions include peracids, metal catalysts, and bases. The major products formed depend on the specific reaction conditions and substrates involved.

Scientific Research Applications

Perfluoro-2-butyl-3-propyloxaziridine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for selective epoxidation of olefins and other oxidative transformations.

    Biology: Its unique properties make it a valuable tool for studying oxidative stress and related biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the synthesis of various industrial chemicals and materials, leveraging its reactivity and stability.

Mechanism of Action

The mechanism of action of perfluoro-2-butyl-3-propyloxaziridine involves the transfer of oxygen or nitrogen atoms to substrates, facilitated by the strained three-membered ring structure . This transfer is often highly selective, allowing for precise modifications of target molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Perfluoro-2-butyl-3-propyloxaziridine can be compared to other oxaziridines, such as:

    Perfluoro-cis-2,3-dialkyloxaziridines: These compounds share similar reactivity but may differ in their specific alkyl groups and resulting properties.

    N-alkyloxaziridines: These compounds have alkyl groups attached to the nitrogen atom, influencing their reactivity and applications.

The uniqueness of this compound lies in its perfluorinated structure, which imparts enhanced stability and reactivity compared to non-fluorinated analogs.

Properties

IUPAC Name

3-fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F17NO/c9-1(10,5(17,18)19)3(13,14)7(23,24)26-8(25,27-26)4(15,16)2(11,12)6(20,21)22
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGJBZXVLOXHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(N(O1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40897097
Record name Perfluoro-2-butyl-3-propyloxaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143813-70-1
Record name Perfluoro-2-butyl-3-propyloxaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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